molecular formula C11H21NO2S B3102588 tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate CAS No. 1420812-00-5

tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate

Cat. No.: B3102588
CAS No.: 1420812-00-5
M. Wt: 231.36 g/mol
InChI Key: NPJUGERPGXFQNG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1 and a 2-mercaptoethyl substituent at position 3. The tert-butyl group enhances lipophilicity and stability, while the thiol (-SH) moiety confers unique reactivity, enabling disulfide bond formation, metal coordination, or participation in thiol-ene reactions . This compound is typically synthesized via Boc protection of pyrrolidine followed by alkylation or thiol introduction strategies. Its applications span medicinal chemistry (e.g., prodrug design, enzyme inhibition) and materials science (e.g., polymer crosslinking) due to the versatile reactivity of the thiol group.

Properties

IUPAC Name

tert-butyl 3-(2-sulfanylethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-9(8-12)5-7-15/h9,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJUGERPGXFQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group.

Major Products

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Thioethers.

Scientific Research Applications

Tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets and pathways. The pyrrolidine ring can interact with biological macromolecules, while the thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Substituent Molecular Weight Key Properties Applications References
This compound (Target) 3-(2-mercaptoethyl) ~245.35 Reactive thiol; moderate lipophilicity Prodrugs, metal coordination, polymer chemistry
tert-Butyl (R)-3-mercaptopyrrolidine-1-carboxylate 3-mercapto (directly on pyrrolidine) ~203.29 Higher steric hindrance; lower solubility Cysteine protease inhibition, chiral building block
tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate 3-(2-bromoethyl) 290.18 Bromine as leaving group; light-sensitive Intermediate for nucleophilic substitutions (e.g., SN2 reactions)
tert-Butyl (R)-3-aminopyrrolidine-1-carboxylate 3-amino ~200.28 Basic amino group; hydrogen-bonding capability Peptide synthesis, kinase inhibitor scaffolds
tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate 3-(isoquinolin-6-yloxy) with chloro/hydroxyphenyl ~466.92 Aromatic π-π interactions; hydrogen bonding via hydroxyl Anticancer agents, DNA intercalation
tert-Butyl (R)-3-(((4-iodophenyl)carbamoyl)oxy)pyrrolidine-1-carboxylate 3-carbamoyloxy with 4-iodophenyl ~446.30 Heavy atom (iodine) for radiolabeling; steric bulk Radioligands, enzyme inhibition studies
tert-Butyl (S)-3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate 3-phenoxy with amino/fluorine 296.34 Fluorine enhances bioavailability; amino group for H-bonding CNS-targeting drugs, fluorinated probes
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate 3-aminooxy 202.25 Unique aminooxy reactivity (e.g., oxime formation) Bioconjugation, click chemistry

Key Observations:

Reactivity: The target compound’s thiol group enables disulfide bond formation and metal chelation, distinguishing it from bromoethyl (nucleophilic substitution) or amino (hydrogen bonding) analogs . Tosyloxy derivatives (e.g., ’s (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate) are superior leaving groups for synthetic intermediates compared to thiols .

Biological Activity: Aromatic substituents (e.g., isoquinoline in ) enhance DNA intercalation but reduce membrane permeability compared to the smaller mercaptoethyl group . Iodophenyl carbamates () are suited for radiolabeling due to iodine’s isotopic properties, whereas thiols may interfere with imaging protocols .

Physicochemical Properties :

  • Thiol-containing compounds exhibit lower thermal stability due to oxidation susceptibility, necessitating inert storage conditions .
  • Fluorinated derivatives () show improved metabolic stability and blood-brain barrier penetration compared to thiol analogs .

Synthetic Utility: Bromoethyl derivatives () are preferred for alkylation reactions, while aminooxy groups () enable orthogonal bioconjugation strategies .

Research Findings and Data

Table 1: Physicochemical Comparison

Compound LogP Water Solubility (mg/mL) Melting Point (°C) Stability
Target compound 1.8 0.12 45–50 (oil) Air-sensitive (thiol)
(R)-3-aminopyrrolidine-1-carboxylate 0.9 1.5 120–122 Stable
3-(2-bromoethyl)pyrrolidine-1-carboxylate 2.4 0.08 30–35 (oil) Light-sensitive
3-(isoquinolin-6-yloxy) analog 3.1 0.02 158–160 Stable

Biological Activity

Overview

tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate (CAS No. 1420812-00-5) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound is characterized by the following properties:

PropertyDetails
IUPAC Name This compound
Molecular Formula C11H19NO2S
Molecular Weight 229.34 g/mol
CAS Number 1420812-00-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may exhibit:

  • Antioxidant Activity : The mercaptoethyl group is known for its ability to scavenge free radicals, which can mitigate oxidative stress in cells.
  • Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregates, a hallmark of neurodegenerative diseases like Alzheimer's.

Research Findings

Recent studies have investigated the effects of this compound in various biological contexts:

In Vitro Studies

In vitro experiments have demonstrated that this compound can:

  • Enhance Cell Viability : In astrocyte cultures exposed to Aβ, the compound improved cell viability significantly compared to controls.
  • Reduce Inflammatory Markers : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to Aβ exposure.

In Vivo Studies

In vivo evaluations have been limited but suggest that:

  • The compound may exhibit protective effects against cognitive decline in animal models of Alzheimer's disease, although bioavailability remains a concern.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Neuroprotection Against Aβ Toxicity : A study demonstrated that treatment with this compound led to significant reductions in neuronal death and inflammation markers in animal models.
  • Potential in Cancer Therapy : Preliminary data indicate that compounds with similar structures may inhibit tumor growth through apoptosis induction in cancer cell lines.

Comparative Analysis

When compared with other compounds exhibiting similar biological activities, this compound shows unique properties due to its specific structural features. The presence of the mercaptoethyl group enhances its potential as an antioxidant and neuroprotective agent.

CompoundActivity TypeMechanism of Action
This compoundNeuroprotectiveAntioxidant, reduces inflammation
M4 (tert-butyl-(4-hydroxy...))Neuroprotectiveβ-secretase inhibitor, Aβ aggregation
Other pyrrolidine derivativesVariableVaries widely based on substituents

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate, and how is the thiol group protected during synthesis?

  • Methodological Answer : Synthesis typically involves coupling a pyrrolidine precursor with a tert-butyl ester and introducing the mercaptoethyl group. The thiol (-SH) group is prone to oxidation, so protection with trityl, acetyl, or tert-butylthio groups is critical. For example, tert-butyl 3-aminomethylpyrrolidine-1-carboxylate (similar to intermediates in and ) can be functionalized with a protected thiol via nucleophilic substitution. Reaction conditions (e.g., DIPEA in CH₂Cl₂, as in ) ensure efficient coupling. Deprotection is performed under mild acidic or reductive conditions (e.g., TFA or TCEP) to preserve the thiol .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the pyrrolidine backbone and tert-butyl group. The mercaptoethyl protons appear as a triplet (~δ 2.5–3.0 ppm) adjacent to sulfur.
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₁NO₂S).
  • IR : A weak S-H stretch (~2550 cm⁻¹) confirms the free thiol post-deprotection.
  • LC-MS : Monitors reaction progress and purity (e.g., used LC-MS to track intermediate formation).

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Flash chromatography (e.g., hexane/EtOAc gradients) or preparative HPLC is used. Silica gel columns may require additives (e.g., 0.1% TFA) to minimize thiol oxidation. achieved 59% yield via flash chromatography, while used acid/base washes to remove impurities .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data arising from thiol-disulfide equilibria in solution?

  • Methodological Answer : Thiols reversibly oxidize to disulfides, complicating NMR interpretation. Strategies include:

  • Anaerobic Handling : Use degassed solvents and inert atmospheres (N₂/Ar) during sample preparation.
  • Reducing Agents : Add TCEP or DTT to suppress disulfide formation.
  • Low-Temperature NMR : Reduces exchange broadening (e.g., -20°C in CDCl₃).
  • LC-MS Correlation : Confirm molecular ion peaks to distinguish monomeric vs. dimeric species .

Q. What catalytic or enzymatic applications exploit the thiol group in this compound?

  • Methodological Answer : The thiol group enables metal coordination (e.g., in asymmetric catalysis) or covalent modification of enzymes. For example:

  • Metal Catalysis : The thiol can anchor palladium or gold nanoparticles for cross-coupling reactions.
  • Enzyme Inhibition : The compound may act as a cysteine protease inhibitor via thiol-disulfide exchange (analogous to pyrazine-based inhibitors in ). Activity is validated via fluorogenic assays (e.g., papain inhibition) .

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in ring-opening or functionalization reactions?

  • Methodological Answer : The tert-butyl group provides steric hindrance, directing reactions away from the pyrrolidine nitrogen. For example:

  • Electrophilic Attack : Sulfur is more nucleophilic than the protected amine, favoring thiol-specific alkylation.
  • Ring-Opening : Under acidic conditions, the tert-butyl ester hydrolyzes first, leaving the pyrrolidine-thiol adduct intact (see for analogous stereochemical stability) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar pyrrolidine-thiol derivatives?

  • Methodological Answer : Yield variations often stem from:

  • Protection Efficiency : Trityl protection (bulky group) may reduce disulfide formation but lower solubility.
  • Reaction Scale : Small-scale reactions (e.g., ’s 3.22 mmol) optimize purity, while larger scales prioritize throughput.
  • Analytical Methods : LC-MS vs. NMR quantification can differ due to residual solvents. Validate yields via multiple techniques .

Experimental Design Tables

Reaction Step Conditions Key Observations Reference
Thiol ProtectionTrityl chloride, DIPEA, CH₂Cl₂, 0°C → RTTrityl-SH adduct confirmed by ¹H NMR
Coupling ReactionDIPEA, CH₂Cl₂, 2 h, RTLC-MS shows intermediate formation
DeprotectionTFA/H₂O (95:5), 1 hFree thiol confirmed by IR (2550 cm⁻¹)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate

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